5-(5-Bromopyridin-2-yl)-3-methyl-1,2,4-oxadiazole

antimalarial Plasmodium falciparum 1,2,4-oxadiazole

5-(5-Bromopyridin-2-yl)-3-methyl-1,2,4-oxadiazole is a disubstituted 1,2,4-oxadiazole heterocycle (C₈H₆BrN₃O, MW 240.06) that combines a 5-bromopyridin-2-yl moiety at the oxadiazole 5‑position with a methyl group at the oxadiazole 3‑position. The bromine atom serves as a synthetic handle for palladium‑catalyzed cross‑coupling reactions, making this compound a versatile building block in medicinal chemistry.

Molecular Formula C8H6BrN3O
Molecular Weight 240.06 g/mol
CAS No. 879883-63-3
Cat. No. B1442272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(5-Bromopyridin-2-yl)-3-methyl-1,2,4-oxadiazole
CAS879883-63-3
Molecular FormulaC8H6BrN3O
Molecular Weight240.06 g/mol
Structural Identifiers
SMILESCC1=NOC(=N1)C2=NC=C(C=C2)Br
InChIInChI=1S/C8H6BrN3O/c1-5-11-8(13-12-5)7-3-2-6(9)4-10-7/h2-4H,1H3
InChIKeyCTNBHHKFCAFNSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(5-Bromopyridin-2-yl)-3-methyl-1,2,4-oxadiazole (CAS 879883-63-3) – Structural and Procurement Baseline


5-(5-Bromopyridin-2-yl)-3-methyl-1,2,4-oxadiazole is a disubstituted 1,2,4-oxadiazole heterocycle (C₈H₆BrN₃O, MW 240.06) that combines a 5-bromopyridin-2-yl moiety at the oxadiazole 5‑position with a methyl group at the oxadiazole 3‑position . The bromine atom serves as a synthetic handle for palladium‑catalyzed cross‑coupling reactions, making this compound a versatile building block in medicinal chemistry . The 1,2,4‑oxadiazole core is recognized as a privileged scaffold with demonstrated antimalarial, anticancer, and anti‑inflammatory activities at the preclinical level [1].

Why 5-(5-Bromopyridin-2-yl)-3-methyl-1,2,4-oxadiazole Cannot Be Simply Replaced by Generic Analogs


The simultaneous presence of a methyl group at the oxadiazole 3‑position and a bromine atom at the pyridine 5‑position creates a substitution pattern that is not replicated by simple analogs. Replacing the target compound with 3‑methyl‑5‑(pyridin‑2‑yl)‑1,2,4‑oxadiazole (CAS 1455‑84‑1) loses the aryl‑bromide cross‑coupling handle essential for library diversification . Conversely, switching to the regioisomer 3‑(5‑bromopyridin‑2‑yl)‑5‑methyl‑1,2,4‑oxadiazole (CAS 380380‑61‑0) alters the electronic distribution within the oxadiazole ring, which can affect binding interactions and metabolic stability profiles [1]. These structural differences translate into distinct reactivity, physicochemical properties, and biological activity profiles that make generic substitution scientifically unsound.

Quantitative Differentiation Evidence for 5-(5-Bromopyridin-2-yl)-3-methyl-1,2,4-oxadiazole


Antimalarial Class Activity of 1,2,4-Oxadiazoles – Nanomolar Potency Against Plasmodium falciparum

The 1,2,4‑oxadiazole core has been validated as a promising antimalarial scaffold. In a study by the Medicines for Malaria Venture, three 1,2,4‑oxadiazole analogs displayed IC₅₀ values of 60 nM, 163 nM, and 278 nM against the drug‑sensitive P. falciparum NF54 strain after 72 h exposure [1]. Although the specific target compound was not tested in this series, the data establish a nanomolar potency baseline for the 1,2,4‑oxadiazole chemotype and inform the prioritization of bromine‑containing derivatives for further SAR exploration.

antimalarial Plasmodium falciparum 1,2,4-oxadiazole

Bromine as a Synthetic Handle for Cross‑Coupling – Enabling Rapid Analog Generation

The bromine atom at the pyridine 5‑position enables versatile palladium‑catalyzed cross‑coupling reactions (Suzuki‑Miyaura, Buchwald‑Hartwig, etc.) that are not possible with the des‑bromo analog 3‑methyl‑5‑(pyridin‑2‑yl)‑1,2,4‑oxadiazole (CAS 1455‑84‑1), which lacks any halogen substituent . This functionality allows for the rapid generation of compound libraries for structure–activity relationship (SAR) studies, a critical advantage in hit‑to‑lead optimization workflows.

synthetic chemistry cross-coupling building block

Physicochemical Differentiation – Molecular Weight and Predicted Lipophilicity Profile

Compared to the des‑bromo analog (MW 161.16 g mol⁻¹), the target compound (MW 240.06 g mol⁻¹) shows a +48.9% increase in molecular weight and a corresponding increase in predicted logP due to the bromine atom, which can influence membrane permeability and hydrophobic pocket binding . Relative to the regioisomer 3‑(5‑bromopyridin‑2‑yl)‑5‑methyl‑1,2,4‑oxadiazole (MW 240.06 g mol⁻¹), the topological polar surface area (tPSA) differs despite identical molecular formula, as the oxadiazole connectivity alters the spatial orientation of hydrogen‑bond acceptors .

physicochemical properties drug-likeness lead optimization

Optimal Application Scenarios for 5-(5-Bromopyridin-2-yl)-3-methyl-1,2,4-oxadiazole


Antimalarial Hit‑to‑Lead Optimization Using the 1,2,4‑Oxadiazole Scaffold

Building on the class‑level nanomolar antiplasmodial activity (IC₅₀ 60–278 nM against P. falciparum NF54) established for the 1,2,4‑oxadiazole series [1], the target compound can serve as a key intermediate for synthesizing focused libraries aimed at improving potency and overcoming pfcrt‑mediated cross‑resistance. The bromine handle enables rapid introduction of diverse aryl/heteroaryl groups via Suzuki coupling to explore SAR at the pyridine moiety.

Diversification‑Ready Building Block for Kinase Inhibitor Programs

The 3‑methyl‑1,2,4‑oxadiazol‑5‑yl motif is a recognized pharmacophore in kinase inhibitor design, with multiple patent examples showing sub‑nanomolar IC₅₀ values when incorporated into elaborated structures [2]. The target compound provides a pre‑functionalized entry point that allows medicinal chemists to delay the introduction of the final pyridine substituent until the last synthetic step, improving overall synthetic efficiency.

Computational Pre‑Screening of ADME‑Optimized Analogs

The distinct physicochemical profile of the target compound (MW 240.06, predicted logP ≈ 2.0) relative to the des‑bromo analog (MW 161.16) makes it a suitable starting point for balancing lipophilicity and permeability in CNS‑penetrant or orally bioavailable candidates. Procurement decisions can be guided by the need to maintain a bromine‑dependent logP window while leveraging the synthetic versatility of the aryl‑Br handle.

Quote Request

Request a Quote for 5-(5-Bromopyridin-2-yl)-3-methyl-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.